molecular formula C16H21NO3 B2915165 N-{7-oxaspiro[3.5]nonan-1-yl}-2-phenoxyacetamide CAS No. 2320222-17-9

N-{7-oxaspiro[3.5]nonan-1-yl}-2-phenoxyacetamide

Cat. No.: B2915165
CAS No.: 2320222-17-9
M. Wt: 275.348
InChI Key: AJRJPLOGETXFSL-UHFFFAOYSA-N
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Description

N-{7-oxaspiro[3.5]nonan-1-yl}-2-phenoxyacetamide (CAS 2320222-17-9) is a chemical compound with the molecular formula C16H21NO3 and a molecular weight of 275.3428 g/mol . Its structure incorporates a 7-oxaspiro[3.5]nonane scaffold, a spirocyclic framework of significant interest in medicinal chemistry and drug discovery for its potential to improve the physicochemical and pharmacological properties of lead molecules. Spirocyclic structures like the 7-oxaspiro[3.5]nonane unit are valued as three-dimensional fragments that can enhance molecular rigidity and selectivity when used in chemical probe or drug design . The presence of the phenoxyacetamide group in its structure is a common pharmacophore found in compounds with diverse biological activities. Researchers can leverage this reagent as a versatile synthetic intermediate or building block for the development of novel compounds. Its primary research value lies in exploring structure-activity relationships (SAR), particularly in modulating protein-target interactions or as a key intermediate in synthesizing more complex, spirocycle-containing chemical libraries for high-throughput screening. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(7-oxaspiro[3.5]nonan-3-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c18-15(12-20-13-4-2-1-3-5-13)17-14-6-7-16(14)8-10-19-11-9-16/h1-5,14H,6-12H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRJPLOGETXFSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1NC(=O)COC3=CC=CC=C3)CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{7-oxaspiro[3.5]nonan-1-yl}-2-phenoxyacetamide typically involves the reaction of 7-oxaspiro[3.5]nonan-1-ylamine with phenoxyacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{7-oxaspiro[3.5]nonan-1-yl}-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenoxyacetamide group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted amides or ethers.

Scientific Research Applications

N-{7-oxaspiro[3.5]nonan-1-yl}-2-phenoxyacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-{7-oxaspiro[3.5]nonan-1-yl}-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Spirocyclic Acetamide Derivatives

Compounds sharing the 7-oxaspiro[3.5]nonan-1-yl group but differing in substituents or acyl groups (Table 1):

Compound Name Substituent/R Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
2-(4-Bromophenyl)-N-{7-oxaspiro[...]}-acetamide 4-Bromophenyl C₁₆H₂₀BrNO₂ 338.24 Commercial availability (BK91413); research use
2-(4-Chlorophenyl)-N-{7-oxaspiro[...]}-acetamide 4-Chlorophenyl C₁₆H₂₀ClNO₂ 293.79 Enhanced electrophilicity due to Cl substituent
3-Methyl-N-{7-oxaspiro[...]}-butanamide Aliphatic methylbutanamide C₁₃H₂₁NO₂ 223.31 Improved solubility in nonpolar solvents
N-(1-Oxa-7-azaspiro[4.4]nonan-3-yl)acetamide 7-Azaspiro[4.4]nonane core C₉H₁₆N₂O₂ 184.24 Discontinued; nitrogen in spiro core alters H-bonding capacity

Key Observations :

  • Spiro Core Variations: Replacing oxygen with nitrogen in the spiro system (e.g., 7-azaspiro[4.4]nonane) introduces basicity, affecting solubility and interaction with biological targets .

Phenoxyacetamide Derivatives with Alternative Cores

Compounds retaining the phenoxyacetamide group but differing in core structure (Table 2):

Compound Name Core Structure Molecular Formula Bioactivity/Application Reference
N-(5-(3,5-Dinitrophenyl)thiazol-2-yl)-2-phenoxyacetamide Thiazole ring C₁₇H₁₂N₄O₅S Herbicidal activity (e.g., barnyard grass inhibition)
N-[2-Chloro-6-(1H-pyrrol-1-yl)benzyl]-2-phenoxyacetamide Benzyl-pyrrole hybrid C₂₀H₁₈ClN₂O₂ Synthetic intermediate; no reported bioactivity

Key Observations :

  • Thiazole Core: The thiazole-containing analog exhibits potent herbicidal activity, suggesting the phenoxyacetamide group synergizes with heterocyclic cores for agrochemical applications .
  • Lack of Spiro Rigidity : Linear analogs (e.g., benzyl-pyrrole derivatives) may lack the conformational restraint needed for selective target binding compared to spirocyclic variants .

Physicochemical and Commercial Comparison

Property N-{7-Oxaspiro[...]}-2-phenoxyacetamide (BK91413) N-(1-Oxa-7-azaspiro[4.4]nonan-3-yl)acetamide N-(5-(3,5-Dinitrophenyl)thiazol-2-yl)-2-phenoxyacetamide
Molecular Weight 338.24 g/mol 184.24 g/mol 384.36 g/mol
Purity ≥90% ≥95% Not reported
Commercial Availability Available (3-week lead time) Discontinued Research-only synthesis
Price (10 mg) $912 (USD) N/A N/A

Biological Activity

N-{7-oxaspiro[3.5]nonan-1-yl}-2-phenoxyacetamide is a compound that has garnered attention for its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure

The compound features a unique spirocyclic structure, which is believed to contribute to its biological activity. The general formula can be represented as:

C18H22N2O2\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{O}_{2}

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in critical pathways such as cell proliferation and apoptosis. The spirocyclic moiety enhances binding affinity to these targets, potentially leading to significant biological effects.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description Reference
Antitumor EffectsExhibits dose-dependent antitumor activity in xenograft models.
Enzyme InhibitionPotential inhibition of key enzymes involved in cancer progression.
Receptor BindingPossible interaction with adenosine receptors, influencing signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds and their implications for therapeutic applications.

  • Antitumor Activity : A study demonstrated that derivatives with similar structural features showed significant antitumor effects against KRAS G12C mutations, a common driver in non-small cell lung cancer (NSCLC). The compound's ability to bind covalently to the mutated protein suggests that this compound may exhibit similar properties, warranting further investigation into its efficacy against solid tumors .
  • Mechanistic Insights : Structural optimization studies revealed that modifications to the spirocyclic framework could enhance metabolic stability and bioavailability, critical factors for drug development. These findings suggest a pathway for optimizing this compound for clinical use .
  • Adenosine Receptor Antagonism : Related benzimidazole derivatives have been shown to act as antagonists at adenosine receptors, which play a role in tumor microenvironment modulation. This mechanism might be relevant for this compound, indicating potential applications in cancer therapy .

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